molecular formula C8H18O<br>C7H15CH2OH<br>C8H18O<br>CH3(CH2)3CH(CH2CH3)CH2OH<br>C8H18O B128184 6-Methyl-1-heptanol CAS No. 1653-40-3

6-Methyl-1-heptanol

Cat. No.: B128184
CAS No.: 1653-40-3
M. Wt: 130.23 g/mol
InChI Key: BWDBEAQIHAEVLV-UHFFFAOYSA-N
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Description

6-Methyl-1-heptanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its use as a flavor and fragrance agent due to its pleasant aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyl-1-heptanol can be synthesized through various methods. One common synthetic route involves the reduction of 6-methyl-1-heptanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 6-methyl-1-heptanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction converts the aldehyde group (-CHO) to an alcohol group (-OH), yielding this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 6-methyl-1-heptanal or 6-methylheptanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 6-methylheptane using strong reducing agents.

    Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 6-Methyl-1-heptanal, 6-Methylheptanoic acid.

    Reduction: 6-Methylheptane.

    Substitution: 6-Methyl-1-chloroheptane.

Scientific Research Applications

6-Methyl-1-heptanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1-heptanol involves its interaction with biological membranes and proteins. As an alcohol, it can disrupt lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific protein targets, altering their function and leading to various biological effects.

Comparison with Similar Compounds

    1-Heptanol: A straight-chain alcohol with similar properties but lacks the methyl group at the sixth position.

    2-Heptanol: An isomer with the hydroxyl group at the second carbon, differing in its physical and chemical properties.

    3-Heptanol: Another isomer with the hydroxyl group at the third carbon.

Uniqueness of 6-Methyl-1-heptanol: this compound is unique due to the presence of a methyl group at the sixth position, which influences its boiling point, solubility, and reactivity compared to its straight-chain and other isomeric counterparts .

Properties

IUPAC Name

6-methylheptan-1-ol
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InChI

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3
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InChI Key

BWDBEAQIHAEVLV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCO
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Molecular Formula

C8H18O, Array
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DSSTOX Substance ID

DTXSID50872375
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Molecular Weight

130.23 g/mol
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Physical Description

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals., Liquid, Clear, colorless liquid; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a faint, pleasant odor., Clear, colorless liquid.
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Boiling Point

367 °F at 760 mmHg (USCG, 1999), 188 °C; 95.8 °C at 20 atm, 83-91 °C, 367 °F
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Flash Point

180 °F (USCG, 1999), 82 °C, 180 °F (82 °C) (Open cup), 82 °C o.c., 180 °F (open-cup), (oc) 180 °F
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Solubility

Insoluble (NIOSH, 2023), Soluble in ethanol, ether, In water, 640 mg/L at 25 °C, Solubility in water: none, Insoluble
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Density

0.832 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8176 at 25 °C, Bulk density = 6.95 lb/gal, Relative density (water = 1): 0.83, 0.832, 0.83
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Vapor Density

Relative vapor density (air = 1): 4.5
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Vapor Pressure

1.03 mmHg (USCG, 1999), 0.34 [mmHg], 0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg
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Color/Form

Clear, colorless liquid.

CAS No.

26952-21-6, 1653-40-3, 40742-11-8, 68526-83-0, 68551-09-7
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Record name 6-Methylheptan-1-ol
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Melting Point

less than 212 °F (USCG, 1999), -106 °C, <212 °F, <-105 °F
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Synthesis routes and methods I

Procedure details

Using the same screening procedure, 40 ml. of 15 wt. % HCl was mixed with 5 ml. of a phosphate ester surfactant sold under the trade name Klearfac AA-420 by BASF Wyandotte Corporation and identified (see Toxic Substances Control Act (TSCA) Chemical Substance Inventory, vol III, "User Guide and Indices to the Initial Inventory; Substance Name Index", May 1979) as oxirane, methyl-, polymer with oxirane, mono-C12 -C18 -alkyl ethers, phosphates consistent with the formulas (1) and (2). A clear solution with slight foam resulted. The first three additions of 1 ml. aliquots of isooctyl alcohol were solubilized resulting in a clear solution. The fourth ml. produced a hazy stable mixture and the fifth a stable emulsion. After a total of 5 ml. of isooctyl alcohol added and fifteen minutes of standing, 1 ml. of clear oil separated on top. The performance of this phosphate ester surfactant appears superior to other surfactants previously tested.
Name
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0 (± 1) mol
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( 2 )
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[Compound]
Name
phosphate ester
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[Compound]
Name
phosphates
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Synthesis routes and methods II

Procedure details

With the apparatus of Example 1, 174.2 grams aluminum tri-isopropoxide was charged, followed by 94.4 grams of isooctyl acohol and 108.4 grams of hexylene glycol. The mixture was heated with agitation to 90° C. where isopropyl alcohol began distilling off. A high boiling petroleum solvent was added and the material was heated to 125° C. where vacuum was applied to remove the remaining isopropyl alcohol. The material was cooled and adjusted to a final active solids content of 48% by addition of more petroleum solvent.
Name
aluminum tri-isopropoxide
Quantity
174.2 g
Type
reactant
Reaction Step One
Quantity
108.4 g
Type
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methyl-1-heptanol
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6-Methyl-1-heptanol
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Customer
Q & A

Q1: Where has 6-methyl-1-heptanol been detected in a biological context?

A: this compound has been identified as a volatile compound bound to α2u-globulin in the preputial gland of the field rat ( Millardia meltada). This suggests a potential role as a pheromone in this species. [] Additionally, it was detected on the human wrist skin surface, indicating its presence in the natural chemical profile of humans. []

Q2: How is this compound detected and analyzed in complex mixtures?

A: Comprehensive gas chromatography coupled with time-of-flight mass spectrometry (GC-MS) is a powerful technique used for the separation and detection of this compound. [, , ] This method allows for the identification and quantification of the compound even in complex matrices like plant extracts or skin surface chemicals.

Q3: What other compounds are often found alongside this compound in natural sources?

A: In the preputial gland of Millardia meltada, farnesol was found to bind to the same pheromone carrier protein as this compound. [] On human skin, compounds like 3-(4-isopropylphenyl)-2-methylpropionaldehyde, 2-phenoxyethyl isobutyrate, and 2,4,6-trimethyl-pyridine were found in association with this compound. [] These co-occurring compounds could provide insights into potential synergistic effects or shared metabolic pathways.

Q4: Are there any potential applications of this compound or its structural analogs?

A: While research on this compound itself is limited, it is structurally similar to other higher alcohols. Some of these analogs, like 1-butanol, 2-methyl-1-butanol, and isobutanol, are being investigated as potential biofuels. [] This suggests a possible area of exploration for this compound in future research.

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